(E)-3-Hydroxy-N-(2-phenyl-2-(thiophen-2-yl)vinyl)-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
L-652343 is a novel compound known for its dual inhibition of cyclooxygenase and lipoxygenase enzymes. It has shown significant potential in reducing inflammation and pain by inhibiting the production of leukotriene B4 and thromboxane B2 . This compound has been extensively studied for its therapeutic applications, particularly in the treatment of inflammatory and rheumatic diseases .
Preparation Methods
The synthesis of L-652343 involves several steps, starting with the preparation of the core structure, 3-hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenyl-ethenyl)-benzo(b)thiophene-2-carboxamide . The synthetic route typically includes:
Step 1: Formation of the benzo(b)thiophene core through cyclization reactions.
Step 2: Introduction of the trifluoromethyl group via electrophilic substitution.
Step 3: Coupling of the thienyl and phenyl groups through palladium-catalyzed cross-coupling reactions.
Step 4: Final amidation to form the carboxamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
L-652343 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones, particularly at the thienyl group.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, leading to the formation of amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine . Major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic derivatives .
Scientific Research Applications
L-652343 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study dual enzyme inhibition and to develop new anti-inflammatory agents.
Biology: Investigated for its effects on leukotriene and thromboxane production in various cell types.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
L-652343 exerts its effects by inhibiting both cyclooxygenase and lipoxygenase enzymes. This dual inhibition reduces the production of pro-inflammatory mediators such as leukotriene B4 and thromboxane B2 . The compound binds to the active sites of these enzymes, blocking their catalytic activity and preventing the conversion of arachidonic acid into inflammatory products . This mechanism is particularly effective in reducing inflammation and pain .
Comparison with Similar Compounds
L-652343 is unique in its dual inhibition of cyclooxygenase and lipoxygenase, which sets it apart from other anti-inflammatory agents that typically target only one of these pathways . Similar compounds include:
Indomethacin: A nonsteroidal anti-inflammatory drug that primarily inhibits cyclooxygenase.
Zileuton: A selective lipoxygenase inhibitor used to manage asthma.
L-652343’s unique structure and dual inhibitory action make it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
107008-29-7 |
---|---|
Molecular Formula |
C22H14F3NO2S2 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
3-hydroxy-N-[(E)-2-phenyl-2-thiophen-2-ylethenyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C22H14F3NO2S2/c23-22(24,25)14-8-9-18-15(11-14)19(27)20(30-18)21(28)26-12-16(17-7-4-10-29-17)13-5-2-1-3-6-13/h1-12,27H,(H,26,28)/b16-12+ |
InChI Key |
MWRHQMNEBAXDOF-FOWTUZBSSA-N |
SMILES |
C1=CC=C(C=C1)C(=CNC(=O)C2=C(C3=C(S2)C=CC(=C3)C(F)(F)F)O)C4=CC=CS4 |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\NC(=O)C2=C(C3=C(S2)C=CC(=C3)C(F)(F)F)O)/C4=CC=CS4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=CNC(=O)C2=C(C3=C(S2)C=CC(=C3)C(F)(F)F)O)C4=CC=CS4 |
Appearance |
Solid powder |
Key on ui other cas no. |
107008-29-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenylethenyl)benzo(b)thiophene-2-carboxamide L 652343 L 652343, (Z)-isomer L-652,343 L-652343 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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